molecular formula C5H11NO5 B12559087 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL CAS No. 142116-88-9

1-(2-Hydroxyethoxy)-3-nitropropan-2-OL

Cat. No.: B12559087
CAS No.: 142116-88-9
M. Wt: 165.14 g/mol
InChI Key: UGNMHAAVVMHERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethoxy)-3-nitropropan-2-OL is an organic compound with the molecular formula C5H11NO5. This compound is characterized by the presence of a hydroxyethoxy group and a nitro group attached to a propane backbone. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL typically involves the reaction of 3-nitropropane-1,2-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the diol attacks the ethylene oxide, resulting in the formation of the hydroxyethoxy group.

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the product. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of a strong base such as sodium hydroxide to catalyze the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed:

    Oxidation: Formation of 1-(2-Hydroxyethoxy)-3-oxopropane.

    Reduction: Formation of 1-(2-Hydroxyethoxy)-3-aminopropan-2-OL.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Hydroxyethoxy)-3-nitropropan-2-OL has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL involves its interaction with various molecular targets. The hydroxyethoxy group can form hydrogen bonds with biomolecules, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxyethoxy)-2-nitroethane: Similar structure but with a shorter carbon chain.

    1-(2-Hydroxyethoxy)-4-nitrobutane: Similar structure but with a longer carbon chain.

    2-(2-Hydroxyethoxy)-3-nitropropane: Similar structure but with the hydroxyethoxy group on a different carbon.

Uniqueness: 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL is unique due to its specific arrangement of functional groups, which gives it distinct chemical and biological properties. Its combination of a hydroxyethoxy group and a nitro group on a propane backbone makes it a versatile compound with a wide range of applications.

Properties

CAS No.

142116-88-9

Molecular Formula

C5H11NO5

Molecular Weight

165.14 g/mol

IUPAC Name

1-(2-hydroxyethoxy)-3-nitropropan-2-ol

InChI

InChI=1S/C5H11NO5/c7-1-2-11-4-5(8)3-6(9)10/h5,7-8H,1-4H2

InChI Key

UGNMHAAVVMHERF-UHFFFAOYSA-N

Canonical SMILES

C(COCC(C[N+](=O)[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.